(2-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol
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Overview
Description
(2-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is an organic compound with the molecular formula C9H8BrF3O2. It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a hydroxyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol typically involves the following steps:
Trifluoroethoxylation: The trifluoroethoxy group is introduced via a nucleophilic substitution reaction, where a suitable trifluoroethanol derivative reacts with the brominated phenyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or primary amines.
Major Products Formed
Oxidation: Formation of (2-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)ketone.
Reduction: Formation of (4-(2,2,2-trifluoroethoxy)phenyl)methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine and trifluoroethoxy groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, making the compound of interest for drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-fluoroethoxy)phenylmethanol
- (2-Bromo-4-methoxyphenyl)methanol
- (2-Bromo-4-(trifluoromethyl)phenyl)methanol
Uniqueness
(2-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
[2-bromo-4-(2,2,2-trifluoroethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3,14H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBYLORNFPJPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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